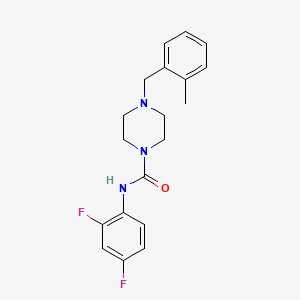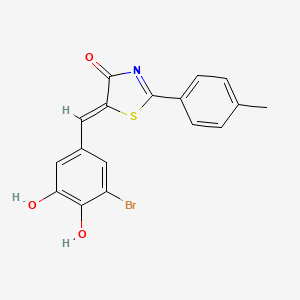
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as ML297, is a chemical compound that has gained attention in scientific research for its potential use in drug development. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various studies. In
作用机制
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts as a selective agonist of GPR139, which is a G protein-coupled receptor that is predominantly expressed in the brain and pancreas. Upon binding of this compound to GPR139, it activates downstream signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of intracellular calcium levels and modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. This compound has also been shown to reduce neuropathic pain in animal models, suggesting its potential use in the treatment of chronic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide for lab experiments is its high selectivity for GPR139. This allows for more precise investigation of the role of this receptor in various physiological processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for in vitro studies.
未来方向
There are several future directions for the study of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Another potential direction is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric conditions. Overall, the study of this compound has the potential to provide valuable insights into the role of GPR139 in various physiological processes and its potential use in drug development.
合成方法
The synthesis of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzylamine in the presence of triethylamine. The resulting product is then reacted with 1,4-dibromobutane to form the intermediate compound, which is further reacted with piperazine-1-carboxamide to obtain this compound. This multistep synthesis method has been optimized for high yield and purity of the final product.
科学研究应用
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential use in drug development. It has been shown to selectively activate the G protein-coupled receptor GPR139, which is expressed in the brain and pancreas. This receptor has been implicated in various physiological processes, including insulin secretion, glucose homeostasis, and regulation of feeding behavior. This compound has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-14-4-2-3-5-15(14)13-23-8-10-24(11-9-23)19(25)22-18-7-6-16(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVTVPZOQOIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide](/img/structure/B5351566.png)
![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)


![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)